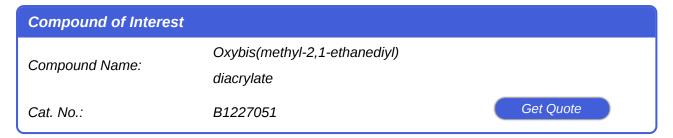


Application Notes and Protocols for UV Curing of DPGDA-Based Industrial Coatings

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipropylene glycol diacrylate (DPGDA) is a difunctional acrylate monomer widely utilized as a reactive diluent in ultraviolet (UV) radiation-curable industrial coatings.[1][2] Its low viscosity, good dilution capability, and ability to enhance flexibility, adhesion, and moisture resistance make it a valuable component in formulations for wood, plastic, and metal coatings, as well as in printing inks and adhesives.[1][3] UV curing is a rapid, solvent-free process that utilizes high-intensity UV light to initiate a photochemical reaction, transforming a liquid coating into a solid, cross-linked film.[4] This technology offers significant advantages, including high production speeds, reduced energy consumption, and minimal volatile organic compound (VOC) emissions.

This document provides a detailed protocol for the UV curing of DPGDA-based industrial coatings, including starting-point formulations, key curing parameters, and expected coating properties.

Principle of UV Curing

The UV curing of DPGDA-based coatings is a free-radical polymerization process initiated by photolytically generated radicals. The process can be summarized in three main steps:



- Initiation: A photoinitiator molecule absorbs UV light and undergoes cleavage to form highly reactive free radicals.
- Propagation: The free radicals react with the acrylate groups of the DPGDA and other monomers or oligomers in the formulation, initiating a chain reaction that rapidly builds a cross-linked polymer network.
- Termination: The polymerization process ceases when two growing polymer chains react with each other or when they are terminated by inhibitors.

The selection of a suitable photoinitiator is critical and depends on the spectral output of the UV lamp used for curing.

Materials and Equipment Materials

- Monomer: Dipropylene glycol diacrylate (DPGDA)
- Oligomer: Urethane acrylate, Epoxy acrylate, or Polyester acrylate
- Photoinitiator: e.g., 2-Hydroxy-2-methyl-1-phenyl-propan-1-one (HMPP), 2,4,6-Trimethylbenzoyl-diphenyl-phosphine oxide (TPO)
- Substrate: Cold rolled steel panels, plastic panels (e.g., polycarbonate, ABS), or wood panels
- · Cleaning Solvent: Isopropanol or acetone
- Wipes: Lint-free wipes

Equipment

- UV Curing System: Medium-pressure mercury arc lamp or UV-LED lamp with controlled intensity and dose.
- Film Applicator: Bar coater or spin coater for uniform film application.
- Thickness Gauge: To measure the dry film thickness.



- Hardness Tester: Pencil hardness tester (ASTM D3363).
- Adhesion Tester: Cross-hatch adhesion tester (ASTM D3359).
- Chemical Resistance Test: Cotton swabs and various solvents (e.g., methyl ethyl ketone (MEK), isopropanol, xylene).
- Personal Protective Equipment (PPE): Safety glasses with UV protection, nitrile gloves, lab coat.

Experimental Protocols Formulation Preparation

- In a light-blocking container, combine the desired amounts of oligomer and DPGDA monomer.
- Stir the mixture at room temperature until a homogeneous solution is obtained.
- Add the photoinitiator to the mixture and stir in the dark until it is completely dissolved. The concentration of the photoinitiator typically ranges from 1% to 5% by weight.[5]

Substrate Preparation

- Clean the substrate surface thoroughly with a suitable solvent (e.g., isopropanol, acetone) to remove any grease, oil, or other contaminants.
- Dry the substrate completely using a lint-free wipe or a stream of clean, dry air.

Coating Application

- Apply the formulated coating to the prepared substrate using a film applicator to achieve a uniform wet film thickness. A typical wet film thickness for industrial coatings is in the range of 25-75 μm.
- Ensure the coating is evenly spread without any defects such as bubbles or streaks.

UV Curing



- Place the coated substrate on the conveyor of the UV curing system.
- Set the desired UV dose and intensity. These parameters will vary depending on the formulation, film thickness, and the specific UV lamp being used. A typical starting point is a UV dose of 500-2000 mJ/cm² and an intensity of 100-500 mW/cm².
- Pass the coated substrate under the UV lamp. The conveyor speed will determine the total UV dose received by the coating.
- Allow the cured coating to cool to room temperature before performing any characterization tests.

Characterization of the Cured Coating

- Pencil Hardness: Determine the pencil hardness of the cured film according to ASTM D3363.
 The hardness is reported as the highest pencil grade that does not scratch the coating.
- Cross-Hatch Adhesion: Evaluate the adhesion of the coating to the substrate using the cross-hatch method as per ASTM D3359. The adhesion is rated on a scale from 5B (no peeling) to 0B (severe peeling).
- Solvent Resistance: Assess the chemical resistance of the coating by performing a solvent
 rub test. Use a cotton swab saturated with a specific solvent (e.g., MEK) and rub the coating
 surface with moderate pressure. The number of double rubs required to expose the
 substrate is recorded.

Data Presentation

Physical Properties of DPGDA Monomer

Property	Value
Appearance	Clear Liquid
Viscosity @ 25°C (cps)	7 - 13
Specific Gravity @ 25°C	1.04 - 1.10
Refractive Index @ 25°C	1.445 - 1.455
Molecular Weight (g/mol)	242.27



Data sourced from product datasheets.[3][6]

Example Starting-Point Formulations

Component	Formulation 1 (wt%)	Formulation 2 (wt%)	Formulation 3 (wt%)
Urethane Acrylate Oligomer	60	50	40
DPGDA	35	45	55
Photoinitiator (HMPP)	5	5	5

These are starting-point formulations and may require optimization for specific applications.

Influence of Formulation on Cured Coating Properties

Property	Effect of Increasing DPGDA Content	Effect of Increasing Photoinitiator Concentration
Hardness	Decreases	Increases (up to a certain limit) [7]
Flexibility	Increases	May slightly decrease
Adhesion	Can improve on certain substrates	Generally improves cure and can enhance adhesion
Viscosity (uncured)	Decreases	No significant change
Cure Speed	May slightly decrease	Increases

Influence of UV Curing Parameters on Coating Properties



Property	Effect of Increasing UV Dose	Effect of Increasing UV Intensity
Degree of Conversion	Increases (plateaus at higher doses)	Increases[8]
Hardness	Increases	Increases[7]
Adhesion	Generally improves	Can improve, especially for thicker films
Chemical Resistance	Improves	Improves

Typical Performance of a UV-Cured DPGDA-Based

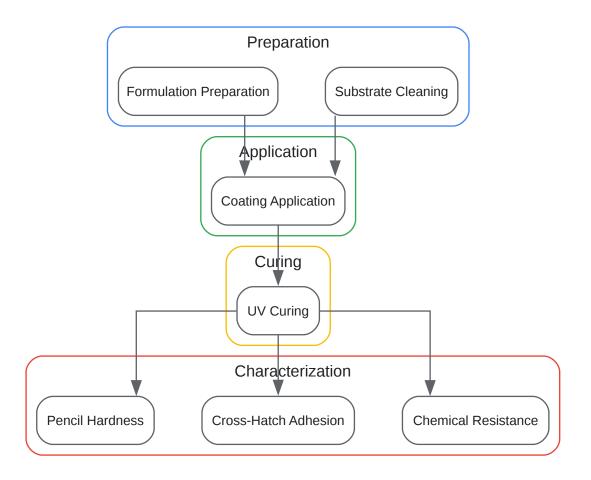
Coating

Property	Test Method	Typical Result
Pencil Hardness	ASTM D3363	F - 2H
Adhesion (on CRS)	ASTM D3359	4B - 5B
MEK Resistance (double rubs)	-	>100

Results are dependent on the specific formulation and curing conditions.

Visualizations UV Curing Workflow



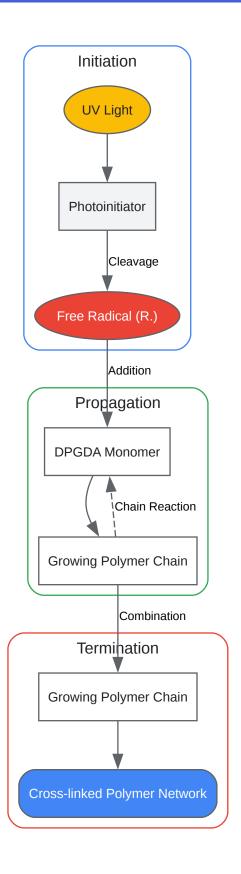


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Caption: Experimental workflow for UV curing of DPGDA-based coatings.

Free-Radical Polymerization of DPGDA





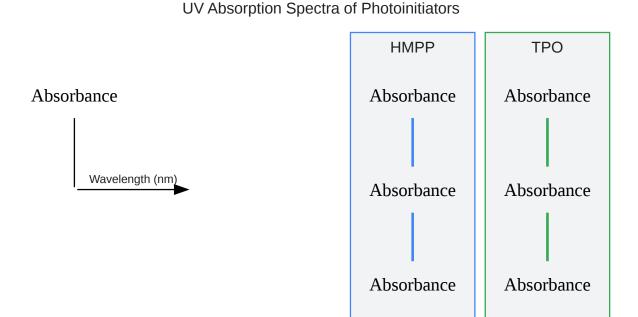
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Caption: Mechanism of free-radical polymerization of DPGDA.



Photoinitiator Selection Guide

The selection of an appropriate photoinitiator is crucial for efficient UV curing. The absorption spectrum of the photoinitiator must overlap with the emission spectrum of the UV lamp. Below are the UV absorption spectra of two common photoinitiators.



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Caption: UV-Vis absorption spectra of HMPP and TPO photoinitiators.

Safety Precautions

- Always work in a well-ventilated area to avoid inhalation of any potential vapors.
- Wear appropriate PPE, including UV-blocking safety glasses, nitrile gloves, and a lab coat.
- Avoid direct skin contact with the uncured resin, as it may cause skin irritation or sensitization.[9]
- Ensure that the UV curing system is properly shielded to prevent exposure to harmful UV radiation.



Troubleshooting

Issue	Possible Cause	Suggested Solution
Tacky or uncured surface	- Insufficient UV dose or intensity- Oxygen inhibition-Mismatch between photoinitiator and UV lamp spectrum	- Increase UV dose or intensity- Purge with nitrogen during curing- Select a photoinitiator that absorbs at the lamp's emission wavelengths
Poor adhesion	 Improper substrate cleaning- High coating shrinkage- Insufficient cure 	- Ensure the substrate is free of contaminants- Optimize the formulation to reduce shrinkage- Increase UV dose
Brittle or cracked coating	- Excessive cross-linking- High UV dose	- Reduce the amount of multifunctional monomer-Decrease the UV dose
Yellowing of the coating	 Photoinitiator degradation products- Excessive UV exposure 	- Select a non-yellowing photoinitiator- Optimize the UV dose

Conclusion

This protocol provides a comprehensive guide for the successful UV curing of DPGDA-based industrial coatings. By carefully controlling the formulation, application, and curing parameters, it is possible to produce high-performance coatings with excellent physical and chemical properties. The provided data and visualizations serve as a valuable resource for researchers and professionals working in the field of UV-curable materials.

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